molecular formula C14H27NO2 B14732284 6-Cyclohexyl-2-(ethylamino)hexanoic acid CAS No. 5428-21-7

6-Cyclohexyl-2-(ethylamino)hexanoic acid

Cat. No.: B14732284
CAS No.: 5428-21-7
M. Wt: 241.37 g/mol
InChI Key: WJERFZAOEDSJNV-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-(ethylamino)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexyl group attached to a hexanoic acid backbone, with an ethylamino substituent at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-2-(ethylamino)hexanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of cyclohexylhexanoic acid.

    Amination: The cyclohexylhexanoic acid undergoes amination using ethylamine under controlled conditions to introduce the ethylamino group at the second carbon position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Procuring high-quality cyclohexylhexanoic acid and ethylamine.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize by-products.

    Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-2-(ethylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexylhexanoic acid derivatives.

    Reduction: Production of cyclohexylhexanol derivatives.

    Substitution: Generation of various substituted amines or amides.

Scientific Research Applications

6-Cyclohexyl-2-(ethylamino)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-2-(ethylamino)hexanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-2-(ethylamino)hexanoic acid is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

5428-21-7

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

6-cyclohexyl-2-(ethylamino)hexanoic acid

InChI

InChI=1S/C14H27NO2/c1-2-15-13(14(16)17)11-7-6-10-12-8-4-3-5-9-12/h12-13,15H,2-11H2,1H3,(H,16,17)

InChI Key

WJERFZAOEDSJNV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCCCC1CCCCC1)C(=O)O

Origin of Product

United States

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